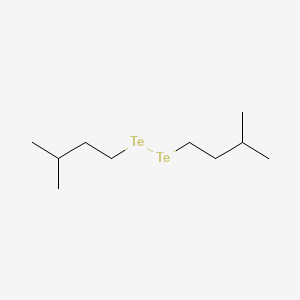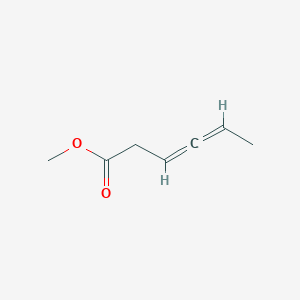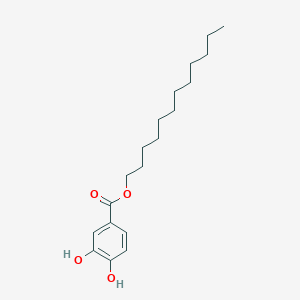![molecular formula C9H13FO B14416175 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one CAS No. 84553-39-9](/img/structure/B14416175.png)
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobicyclo[221]heptan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one typically involves the fluorination of a bicyclo[2.2.1]heptane derivative. One common method includes the reaction of bicyclo[2.2.1]heptan-1-one with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Fluorobicyclo[2.2.1]heptan-1-amine: A related compound with an amine group instead of a ketone.
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane: Another fluorinated bicyclic compound with an ethynyl group.
Uniqueness
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one is unique due to its specific combination of a fluorine atom and a ketone group within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
| 84553-39-9 | |
分子式 |
C9H13FO |
分子量 |
156.20 g/mol |
IUPAC名 |
1-(4-fluoro-1-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C9H13FO/c1-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 |
InChIキー |
FXQLYQLITQXYGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12CCC(C1)(CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
